Erythromycin dihydrate
Overview
Description
Erythromycin dihydrate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections. The compound is known for its broad-spectrum antimicrobial activity and is particularly effective against gram-positive bacteria .
Mechanism of Action
Target of Action
Erythromycin dihydrate is a macrolide antibiotic that primarily targets bacterial ribosomes . It specifically binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . The ribosomes are essential for protein synthesis in bacteria, and by binding to them, erythromycin interferes with this process .
Mode of Action
This compound acts by inhibiting protein synthesis in bacteria . It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes, thereby preventing the translocation movements of ribosomes, which in turn interrupts protein synthesis . This interaction with its targets leads to the cessation of bacterial growth, making erythromycin a bacteriostatic antibiotic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, erythromycin prevents the proper functioning of the ribosome, which is crucial for translating mRNA into proteins . This disruption in protein synthesis affects various downstream processes in the bacteria, as proteins play a vital role in numerous cellular functions.
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is known to concentrate in the liver after administration and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is likely metabolized .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s hygroscopic nature can be affected by humidity levels . When erythromycin A dihydrate is stored under conditions of low relative humidity, it retains its crystallographic order, but the local chemical environment is dramatically influenced by the loss of the water molecules . This results in significant changes in its solid-state 13C NMR spectrum , potentially affecting its stability and, consequently, its efficacy.
Biochemical Analysis
Biochemical Properties
Erythromycin dihydrate interacts with various biomolecules in its role as an antibiotic. It acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This interaction disrupts the process of protein synthesis, thereby inhibiting bacterial growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is found in most body fluids and accumulates in leucocytes and inflammatory liquid . Its influence on cell function includes impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with the 23S ribosomal RNA molecule, which inhibits protein synthesis and thus bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes over time. Although erythromycin A dihydrate retains its crystallographic order at low humidity, the local chemical environment is dramatically influenced by the loss of the water molecules and results in dramatic changes in its solid-state 13C NMR spectrum .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For dogs and cats, the dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic effect, the dosage is 0.5–1 mg/kg orally every 8 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. The glycolysis/citrate cycle pathways are connected to the feeder pathway of erythromycin biosynthesis via succinyl-CoA, an important metabolite of the Krebs cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
It is known that erythromycin A dihydrate is found in most body fluids and accumulates in leucocytes and inflammatory liquid , suggesting that it may localize to these areas within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin dihydrate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to a series of extraction and purification steps to isolate erythromycin. The isolated erythromycin is then crystallized to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors, followed by extraction using organic solvents. The crude erythromycin is purified through various chromatographic techniques and finally crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Erythromycin dihydrate undergoes several types of chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in erythromycin.
Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and hydrochloric acid are commonly used.
Major Products Formed:
Oxidation: Oxidized metabolites of erythromycin.
Reduction: Reduced forms of erythromycin with modified functional groups.
Substitution: Substituted erythromycin derivatives.
Scientific Research Applications
Erythromycin dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Extensively used in clinical research for developing new antibiotic formulations and understanding drug interactions.
Comparison with Similar Compounds
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.
Clarithromycin: Similar to erythromycin but with improved acid stability and better oral absorption.
Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced pharmacokinetic properties.
Uniqueness of Erythromycin Dihydrate: this compound is unique due to its specific spectrum of activity, particularly against gram-positive bacteria. It also has a well-established safety profile and is widely used in both clinical and research settings. Its dihydrate form offers improved solubility and stability compared to other forms of erythromycin .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGQNYZQLVGGCS-INORWZNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016197 | |
Record name | Erythromycin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59319-72-1 | |
Record name | Erythromycin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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